GM2-Ganglioside
Description
Properties
IUPAC Name |
sodium;(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C67H121N3O26.Na/c1-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-50(80)70-43(44(77)33-31-29-27-25-23-21-18-16-14-12-10-8-6-2)40-89-64-57(85)56(84)59(48(38-73)91-64)93-65-58(86)62(60(49(39-74)92-65)94-63-52(69-42(4)76)55(83)54(82)47(37-72)90-63)96-67(66(87)88)35-45(78)51(68-41(3)75)61(95-67)53(81)46(79)36-71;/h31,33,43-49,51-65,71-74,77-79,81-86H,5-30,32,34-40H2,1-4H3,(H,68,75)(H,69,76)(H,70,80)(H,87,88);/q;+1/p-1/b33-31+;/t43-,44+,45-,46+,47+,48+,49+,51+,52+,53+,54-,55+,56+,57+,58+,59+,60-,61+,62+,63-,64+,65-,67-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZCIBJIDUSQSAE-VUDKKWOPSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)NC(=O)C)OC4(CC(C(C(O4)C(C(CO)O)O)NC(=O)C)O)C(=O)[O-])O)O)O)C(C=CCCCCCCCCCCCCC)O.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)NC(=O)C)O[C@@]4(C[C@@H]([C@H]([C@@H](O4)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)[O-])O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C67H120N3NaO26 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1406.7 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Animal-Derived Extraction
GM2 is traditionally isolated from mammalian brain tissues, leveraging its high concentration in grey matter. Protocols for bovine and murine brains involve lipid extraction, saponification, and chromatographic purification.
Tissue Homogenization and Solvent Partitioning
Fresh or thawed brain tissue is homogenized in chloroform-methanol-water mixtures to solubilize gangliosides. For bovine brain grey matter (100 g), a 10 mM phosphate buffer (pH 6.8) and tetrahydrofuran homogenate is centrifuged to remove proteins. The supernatant undergoes ethyl ether partitioning, isolating the aqueous phase enriched with gangliosides. Critical solvent ratios (e.g., chloroform-methanol-water at 4:8:5.6) ensure optimal phase separation.
Saponification for Phospholipid Removal
Crude extracts are treated with 100 mM NaOH at 37°C for 3 hours to hydrolyze phospholipids, followed by neutralization to pH 4.5. This step eliminates O-acetylated sialic acids, necessitating alternative methods for studying modified GM2.
Reverse-Phase Chromatography
tC18 solid-phase extraction cartridges purify gangliosides by retaining non-polar contaminants. Elution with methanol yields GM2-enriched fractions, with yields of ~120 mg/g dry brain extract. Saturation issues are mitigated by stepwise elution with chloroform-methanol (1:1).
Human Tissue Extraction
GM2 is isolated from post-mortem brains of Sandhoff’s disease patients, where it accumulates pathologically. The protocol mirrors animal methods but emphasizes desiccated storage to prevent GM2 degradation to GA2. TLC analysis confirms purity (>95%) using chloroform-methanol-water (14:6:1).
Table 1: Comparative Extraction Yields from Natural Sources
| Source | Yield (mg/g tissue) | Purity (%) | Key Contaminants |
|---|---|---|---|
| Bovine Brain | 120 | 85–90 | Phospholipids |
| Murine Brain | 45 | 80–85 | Neutral Glycolipids |
| Human (Sandhoff) | 0.5–1.0 | >95 | GA2 |
Chemical Synthesis
Total Synthesis
Total synthesis enables access to GM2 with defined stereochemistry, critical for biological studies.
Convergent Oligosaccharide Assembly
A stereocontrolled synthesis couples trisaccharide donors to ceramide analogs. For instance, a 2-(trimethylsilyl)ethyl β-lactoside derivative is sequentially benzylated, glycosylated with sialic acid, and coupled to a galactosamine-phthalimide intermediate. Final deprotection and imidate formation yield the glycosyl donor for ceramide conjugation.
Peptide Ligation-Desulfurization
A novel approach synthesizes GM2-activator protein (GM2AP) by ligating β-mercapto-N-glycosylated asparagine peptides. Native chemical ligation and desulfurization produce monoglycosylated GM2AP, validated via CD spectroscopy and GM2-degradation assays.
Key Reaction Steps:
Modular Chemoenzymatic Synthesis
Recent advances employ enzyme cascades for scalable production. The MOCECA strategy modularizes glycan and ceramide synthesis, enabling hectogram-scale GM1 production, adaptable for GM2.
Purification and Characterization
Thin-Layer Chromatography (TLC)
Silica gel TLC with resorcinol spray detects sialic acids (purple bands). GM2 migrates distinctively from GA2 in chloroform-methanol-water (14:6:1).
High-Performance Liquid Chromatography (HPLC)
NH2-bonded silica columns resolve GM2 using acetonitrile-phosphate gradients. UV detection at 215 nm identifies peaks, with GM2 eluting at 22–25 minutes.
Mass Spectrometry (MS)
Negative-ion nano-LC-Q-TOF MS characterizes molecular species. GM2 (m/z 1383.5) fragments reveal ceramide (m/z 536.3) and glycan (m/z 847.2) moieties.
Table 2: Analytical Parameters for GM2 Characterization
| Method | Conditions | Detection Limit | Key Output |
|---|---|---|---|
| TLC | Chloroform-methanol-water (14:6:1) | 1 µg | Rf = 0.32 |
| HPLC | Acetonitrile-phosphate, 5 mL/min | 0.5 µg | tR = 24.1 min |
| MS | ESI-Q-TOF, negative mode | 0.1 µg | m/z 1383.5 [M-H]⁻ |
Bioconjugation Strategies
GM2 conjugates enhance immunogenicity for anticancer vaccines.
Chemical Reactions Analysis
Types of Reactions: GM2-Ganglioside undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: Involves the replacement of one functional group with another, often using reagents like halogens.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of oxidized derivatives, while reduction can yield reduced forms of the molecule .
Scientific Research Applications
Introduction to GM2-Ganglioside
This compound is a glycosphingolipid predominantly found in neuronal tissues, playing critical roles in cell signaling and membrane dynamics. Its accumulation is associated with several neurodegenerative disorders, particularly GM2 gangliosidoses, including Tay-Sachs disease and Sandhoff disease. This article explores the scientific applications of this compound, focusing on therapeutic strategies, diagnostic markers, and biochemical studies.
Gene Therapy Approaches
Recent studies have investigated gene therapy as a potential treatment for conditions associated with this compound accumulation. One notable approach involves the use of self-complementary adeno-associated virus (scAAV9.hGM2A) to deliver the human GM2 activator (GM2A) gene directly into the central nervous system (CNS).
- Case Study: scAAV9.hGM2A Treatment
- Objective : To assess the safety and efficacy of scAAV9.hGM2A in reducing GM2 accumulation.
- Findings : The treatment was found to be non-toxic and effectively reduced GM2 levels in a mouse model of ABGM2 (a variant of GM2 gangliosidosis) by up to 2.6-fold at optimal doses . This study provides a foundation for future clinical trials aimed at treating human patients with similar conditions.
Biomarkers for Disease Monitoring
GM2-gangliosides serve as important biomarkers for diagnosing and monitoring the progression of Tay-Sachs and Sandhoff diseases. Recent research has identified lyso-GM2 ganglioside as a potential biomarker that correlates with disease severity.
- Case Study: Lyso-GM2 Levels
- Method : High-performance liquid chromatography (HPLC) was used to measure lyso-GM2 levels in plasma and brain tissues.
- Results : Increased lyso-GM2 levels were observed in Sandhoff mice compared to wild-type controls, suggesting its utility as a biomarker for assessing therapeutic efficacy . This finding underscores the importance of monitoring glycan metabolites in clinical settings.
Longitudinal Studies in Animal Models
Longitudinal biochemical studies have been conducted using large animal models, such as cats and sheep, to better understand the accumulation of GM2 gangliosides over time.
- Case Study: Feline Model of Sandhoff Disease
- Objective : To investigate glycan accumulation patterns and their implications for disease progression.
- Findings : Significant increases in GM2 and GA2 gangliosides were noted in affected animals, with age-dependent accumulation observed . Such studies provide critical insights into disease mechanisms and potential therapeutic windows.
Enzyme Replacement Therapy
Enzyme replacement therapy (ERT) is another promising application for treating GM2 gangliosidoses. Modified hexosaminidase enzymes have been engineered to improve efficacy in degrading GM2 gangliosides.
- Case Study: Modified Hexosaminidase B
- Development : A genetically engineered version of Hexosaminidase B was created to enhance its activity against GM2.
- Results : Intracerebroventricular administration of this enzyme reduced GM2 storage significantly in animal models . This approach highlights the potential for targeted therapies that can address the underlying biochemical deficiencies in patients.
Summary Table of Applications
Mechanism of Action
GM2-Ganglioside exerts its effects through interactions with specific proteins and receptors on the cell surface. It is involved in modulating signal transduction pathways, particularly those related to cell growth and differentiation. The molecule interacts with receptor tyrosine kinases, such as the epidermal growth factor receptor, influencing downstream signaling pathways. In lysosomal storage disorders, the accumulation of this compound disrupts normal cellular functions, leading to neurodegeneration .
Comparison with Similar Compounds
Structural Features
Gangliosides are classified based on their glycan headgroup complexity and sialic acid content. Key structural distinctions between GM2 and related gangliosides include:
| Ganglioside | Structure | Key Enzymes for Catabolism | Associated Diseases |
|---|---|---|---|
| GM3 | Neu5Acα2→3Galβ1→4Glcβ1→1′Cer | ST3GAL5 (biosynthesis) | Cancer, insulin resistance |
| GM2 | GalNAcβ1→4[Neu5Acα2→3]Galβ1→4Glcβ1→1′Cer | HEXA, HEXB, GM2A | GM2-gangliosidosis (Tay-Sachs) |
| GM1 | Galβ1→3GalNAcβ1→4[Neu5Acα2→3]Galβ1→4Glcβ1→1′Cer | HEXA, GM1-β-galactosidase | GM1-gangliosidosis |
| GA2 | GalNAcβ1→4Galβ1→4Glcβ1→1′Cer (asialo-GM2) | HEXA, GM2A | Atypical GM2-gangliosidosis |
| GD3 | Neu5Acα2→8Neu5Acα2→3Galβ1→4Glcβ1→1′Cer | ST8SIA1 (biosynthesis) | Melanoma, neuroblastoma |
Metabolic Pathways and Disease Associations
- GM2-Gangliosidosis: In Tay-Sachs disease, HEXA deficiency causes GM2 accumulation, leading to neuronal apoptosis and severe neurodegeneration . Elevated serum GM2 levels (e.g., GM2 d34:1 species) are diagnostic markers .
- GM1-Gangliosidosis : Caused by β-galactosidase deficiency, GM1 accumulates in neurons, resulting in motor and cognitive decline .
- GM3 and GD3: Overexpressed in cancers (e.g., melanoma, neuroblastoma) and associated with tumor progression .
Biochemical and Clinical Differentiation
- Enzymatic Susceptibility : GM2 is resistant to degradation due to its GalNAcβ1→4Gal linkage, requiring HEXA and GM2A for hydrolysis. In contrast, GA2 is processed by HEXA alone .
- Biomarker Utility : In GM2-gangliosidosis, the GM2/GM3 ratio is significantly elevated, whereas GM1 levels also rise due to disrupted downstream metabolism .
- Immunological Profiles: GM2: Vaccines (e.g., GM2-KLH/QS21) induce IgM and IgG antibodies, correlating with improved melanoma prognosis . Cross-reactivity with GM1 occurs in 33% of patients . GD3: Elicits stronger IgG responses in cancer immunotherapy compared to GM2 .
Analytical Techniques for Ganglioside Profiling
Advanced LC-MS/MS methods enable simultaneous quantification of gangliosides (GM2, GM1, GM3, GD3) and glycosphingolipids (e.g., GA2, LacCer) in biological samples . Key findings include:
- GM2-gangliosidosis patients : Serum GM2 levels are 5–10× higher than controls (P<0.0001), while GM3 is reduced (P<0.005) .
- Specificity of GM2 d34:1 : This molecular species is a hallmark of GM2-gangliosidosis, emphasizing the need for species-level analysis .
Therapeutic Implications
- Enzyme Replacement Therapy (ERT) : Targeting HEXA deficiency in GM2-gangliosidosis shows promise in reducing GM2 accumulation .
- Chimeric Antibodies : Anti-GM2 IgG1 antibodies (e.g., KM966) exhibit potent antitumor activity in vitro and in vivo, unlike IgM-dominant natural responses .
- Vaccine Design: GM2-KLH conjugates with adjuvants (e.g., QS21) enhance IgG antibody production, improving melanoma survival rates .
Biological Activity
GM2-ganglioside (GM2) is a glycosphingolipid predominantly found in the nervous system, playing crucial roles in cellular signaling, neuronal development, and the pathophysiology of various neurodegenerative diseases. The biological activity of GM2 is primarily linked to its involvement in gangliosidosis, particularly Tay-Sachs disease and Sandhoff disease, which are characterized by the accumulation of GM2 due to deficiencies in lysosomal enzymes.
Structure and Function
GM2 consists of a ceramide backbone with a complex carbohydrate structure that includes sialic acid residues. It is synthesized from GM1 ganglioside through the action of specific enzymes, including hexosaminidase A (HexA), which hydrolyzes the terminal N-acetylgalactosamine residue. The GM2 activator protein (GM2AP) is essential for facilitating this enzymatic reaction by extracting GM2 from lysosomal membranes, thus allowing HexA to act on it effectively .
Biological Roles
Cell Signaling:
GM2 plays a role in cell signaling pathways, particularly in neuronal cells. It has been implicated as a co-receptor for various growth factors, influencing processes such as differentiation and survival .
Neuroprotection:
Gangliosides like GM2 are involved in neuroprotective mechanisms. They can modulate synaptic transmission and help maintain neuronal integrity under stress conditions .
Pathological Implications
The accumulation of GM2 ganglioside leads to significant pathological consequences, particularly in lysosomal storage disorders. In Tay-Sachs disease, mutations in the HEXA gene result in a deficiency of HexA, leading to the accumulation of GM2 in neurons and subsequent neurodegeneration . This accumulation is associated with various clinical symptoms, including developmental delay, seizures, and ultimately death.
Case Study: Late-Onset Tay-Sachs Disease
A recent case study highlighted a 22-year-old male with late-onset Tay-Sachs disease exhibiting lower motor neuronopathy and spinocerebellar ataxia. Plasma analysis revealed elevated GM2 levels using liquid chromatography-tandem mass spectrometry (LC-MS/MS), demonstrating the utility of advanced biochemical techniques for diagnosis . The patient showed no significant difference in GM2A gene expression compared to controls, suggesting that residual enzyme activity may influence disease severity.
Research Findings
Recent studies have focused on understanding the biochemical pathways associated with GM2 metabolism and potential therapeutic approaches:
- Biochemical Correction : A study examined the use of scAAV9.hGM2A gene therapy in a mouse model of GM2 gangliosidosis. Results indicated that this treatment significantly reduced GM2 accumulation in the central nervous system (CNS) without severe adverse effects, providing proof-of-concept for future clinical trials .
- Longitudinal Studies : Investigations into large animal models of Sandhoff disease have shown that GM2 accumulation correlates with severe CNS pathology, including inflammation and demyelination. These studies help elucidate the natural history of ganglioside storage disorders .
Table 1: Comparison of Hexosaminidase Activity in Different Conditions
| Condition | HexA Activity (% Control) | GM2 Accumulation (nM) |
|---|---|---|
| Normal Control | 100 | 30.2 |
| Tay-Sachs Disease | <1 | Elevated |
| Sandhoff Disease | <1 | Significantly Elevated |
| Late-Onset Tay-Sachs | ~4 | Close to Late-Onset |
Table 2: Clinical Features Associated with GM2 Gangliosidoses
| Disease Type | Age of Onset | Key Symptoms | Prognosis |
|---|---|---|---|
| Tay-Sachs Disease | Infancy | Developmental delay, seizures | Fatal by age 4-5 |
| Sandhoff Disease | Infancy | Neurological decline, cherry-red spot | Fatal by age 5-6 |
| Late-Onset Variant | Adulthood | Motor neuronopathy, ataxia | Variable |
Q & A
Basic Research Questions
Q. What established methodologies are recommended for detecting and quantifying GM2-ganglioside in biological samples?
- Methodological Answer : Thin-layer chromatography (TLC) is a standard technique for separating and visualizing this compound in fibroblast and plasma samples, with quantification via densitometric analysis . For higher sensitivity, enzyme-linked immunosorbent assays (ELISAs) using anti-GM2 monoclonal antibodies or liquid chromatography-mass spectrometry (LC-MS) are preferred. Ensure validation with positive controls (e.g., samples from GM2-gangliosidosis patients) and reference to hexosaminidase activity assays to confirm pathological accumulation .
Q. How does this compound accumulation lead to neurodegenerative pathology?
- Methodological Answer : GM2 accumulation in lysosomes disrupts lipid homeostasis, leading to neuronal apoptosis. Experimental models involve:
- In vitro : Cultured neurons or fibroblasts from Tay-Sachs/Sandhoff patients, treated with lysosomal inhibitors (e.g., chloroquine) to mimic storage pathology. Measure GM2 levels via TLC and correlate with markers of endoplasmic reticulum stress .
- In vivo : Hexosaminidase-deficient mouse models (e.g., Hexb⁻/⁻) to study motor deficits and neuroinflammation. Histopathological analysis of brain sections using anti-GM2 antibodies is critical .
Advanced Research Questions
Q. What experimental models best recapitulate the heterogeneity of GM2-gangliosidosis subtypes?
- Methodological Answer :
- Infantile-onset : Use induced pluripotent stem cell (iPSC)-derived neurons from patients with HEXA or HEXB mutations. Monitor GM2 accumulation and synaptic dysfunction via electrophysiology .
- Adult-onset : Transgenic mice with hypomorphic Hexa alleles allow study of late-onset neurodegeneration. Longitudinal behavioral assays (e.g., rotarod) combined with lipidomic profiling are recommended .
- Table 1 : Comparison of GM2-gangliosidosis Models
Q. How can structural analysis of this compound inform therapeutic design?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy resolves GM2's glycan structure (β-GalNAc-(1→4)-[α-Neu5Ac-(2→3)]-β-Gal(1→4)-β-Glc-Cer), identifying epitopes for antibody-based therapies . For enzyme replacement therapy (ERT), molecular dynamics simulations predict binding interactions between GM2 and engineered hexosaminidase variants. Validate using surface plasmon resonance (SPR) to measure binding kinetics .
Q. How should researchers address contradictions in GM2's role in cancer immunotherapy vs. neurodegeneration?
- Methodological Answer : Context-dependent GM2 effects require careful experimental design:
- Neurodegeneration : Focus on GM2's pro-apoptotic signaling via ganglioside-protein interactions (e.g., Trk receptor inhibition) .
- Cancer : GM2 is a tumor-associated antigen. In melanoma trials, GM2/BCG vaccines induced IgM antibodies, improving survival in antibody-positive patients. However, cohort stratification (e.g., pre-existing antibodies) is essential to avoid false-negative outcomes .
- Key Consideration : Use disease-specific models (e.g., neuronal vs. melanoma cell lines) and control for GM2 localization (membrane-bound vs. lysosomal).
Data Analysis and Reproducibility
Q. What statistical approaches are recommended for analyzing GM2-related clinical trial data with conflicting outcomes?
- Methodological Answer : In the GM2/BCG melanoma trial, subgroup analysis of antibody-positive patients (n=57) showed significant survival improvement (p=0.02), while intention-to-treat analysis did not. Apply Cox proportional hazards models with covariates (antibody titer, tumor stage) and report hazard ratios with 95% confidence intervals. Pre-register stratification criteria to mitigate bias .
Q. How can researchers ensure reproducibility in GM2 quantification across laboratories?
- Methodological Answer :
- Standardize sample preparation (e.g., lipid extraction protocols with chloroform/methanol).
- Use reference materials (e.g., GM2 sodium salt, CAS 19600-01-2) with certificate of analysis for calibration .
- Inter-laboratory validation via round-robin trials, as described in the Beilstein Journal’s guidelines for supplementary data reporting .
Ethical and Safety Considerations
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
